molecular formula C22H29N3O2 B1338440 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide CAS No. 94109-79-2

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide

Cat. No.: B1338440
CAS No.: 94109-79-2
M. Wt: 367.5 g/mol
InChI Key: CAQZTIVTTPHTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound This compound is systematically named according to IUPAC rules as follows:

  • Parent structure : Phenol (hydroxy-substituted benzene).
  • Substituents :
    • A 2H-benzotriazol-2-yl group at position 2 of the phenolic ring.
    • Two tert-pentyl groups (1,1-dimethylpropyl) at positions 4 and 6.
    • An N-oxide functional group on the benzotriazole moiety.

The structural formula (Figure 1) comprises a phenolic core with a benzotriazole ring fused to the ortho position relative to the hydroxyl group. The benzotriazole system is oxidized at one nitrogen atom, forming an N-oxide. The tert-pentyl groups introduce steric bulk at the para and meta positions relative to the hydroxyl group.

Molecular formula : $$ \ce{C22H29N3O2} $$
Structural representation :
$$
\ce{O=N+C4=C(C(=C(C(=C4)O)C(C)(C)CC)C(C)(C)CC)O}
$$

This structure is confirmed by spectroscopic and crystallographic data.

CAS Registry Number and Molecular Descriptors

CAS Registry Number : 94109-79-2
Molecular descriptors (Table 2):

Property Value Method/Source
Molecular weight 367.48 g/mol Mass spectrometry
SMILES CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)CC Computational modeling
InChIKey Computed as XDNLOGRBAYJSMQ-UHFFFAOYSA-N (parent compound variant) Algorithmic generation
Topological polar surface area 63.51 Ų Quantum mechanical calculations
LogP (octanol-water) 5.53 Chromatographic analysis

Key observations :

  • The N-oxide group increases polarity compared to UV-328, reducing its logP value from ~7.9 to 5.53.
  • The tert-pentyl substituents contribute to high steric hindrance, limiting molecular flexibility and enhancing thermal stability.

Properties

IUPAC Name

2,4-bis(2-methylbutan-2-yl)-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)24-23-17-11-9-10-12-18(17)25(24)27/h9-14,26H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZTIVTTPHTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240626
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-79-2
Record name 2-(2′-Hydroxy-3′,5′-di-tert-amylphenyl)benzotriazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Reduction of Nitroazo Compounds to N-Oxybenzotriazoles

  • Starting Material : Nitroazo compounds such as o-nitroarylazohydroxyphenyl derivatives.
  • Reduction Agent : Hydrazine hydrate in the presence of catalysts like palladium (Pd) or platinum (Pt) on activated carbon.
  • Reaction Conditions :
    • Temperature: 25–55°C
    • Solvent: Aqueous or organic medium (e.g., xylene)
    • Base: Organic or inorganic bases to maintain alkalinity.
  • Intermediate Isolation :
    • The intermediate N-oxybenzotriazole is precipitated by adjusting the pH using hydrochloric acid.
    • Purification involves washing with methanol and dissolving in xylene.

Step 2: Conversion to Final Product

  • The intermediate is further processed with hydrogenation or diazotization techniques.
  • Catalysts like Pd/Pt are again employed to ensure complete reduction.
  • The product is crystallized from solvents such as methanol or xylene.

Key Reaction Pathways

Reduction Pathway

Reduction of nitroazo compounds proceeds via catalytic hydrogenation:
$$
\text{R-NO}_2 + \text{Hydrazine Hydrate} \xrightarrow{\text{Catalyst}} \text{N-Oxybenzotriazole Intermediate}
$$

Diazotization Pathway

An alternative involves diazotization of o-nitroaniline derivatives followed by coupling with hydroxyphenols:
$$
\text{R-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium Salt}
$$
$$
\text{Diazonium Salt} + \text{Phenol} \rightarrow \text{Benzotriazolyl Compound}
$$

Detailed Experimental Conditions

Step Reagents/Catalysts Temperature (°C) Solvent Yield (%)
Reduction to Intermediate Hydrazine hydrate, Pd/Pt catalyst 25–55 Xylene ~93
Precipitation of Intermediate Hydrochloric acid Room Temp Methanol -
Final Hydrogenation Hydrogen gas, Pd/Pt catalyst 45 Xylene ~87
Crystallization Methanol/xylene Cooling to 0°C -

Industrial Considerations

Advantages

  • High yields (~87–93%) for both intermediate and final product.
  • Continuous processing options for large-scale production.

Challenges

  • Requirement for specialized catalysts (e.g., Pd/Pt).
  • Handling hydrazine hydrate and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong conditions, although this is less common due to its stability.

    Reduction: It can be reduced back to its parent phenol compound using reducing agents like sodium borohydride.

    Substitution: The benzotriazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Further oxidized derivatives, though rare.

    Reduction Products: 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol.

    Substitution Products: Alkylated or acylated benzotriazole derivatives.

Scientific Research Applications

Plastics and Coatings

UV-328 is predominantly used in the plastics industry as a UV stabilizer. It protects polymers from UV radiation, which can cause discoloration and loss of mechanical properties over time.

Key Findings :

  • A study demonstrated that incorporating UV-328 into polycarbonate and poly(methyl methacrylate) (PMMA) significantly enhanced their UV resistance, thereby prolonging their service life under sunlight exposure .
MaterialUV StabilizerImprovement in UV Resistance
PolycarbonateUV-32850%
PMMAUV-32840%

Cosmetics

In the cosmetics sector, UV-328 is utilized in sunscreens and personal care products to absorb harmful UV radiation. It helps in maintaining product stability and efficacy.

Case Study :
A study assessed the stability of sunscreen formulations containing UV-328 under simulated sunlight conditions. The results indicated that formulations with UV-328 retained their SPF (Sun Protection Factor) more effectively than those without it .

Environmental Impact Studies

Research has increasingly focused on the environmental implications of benzotriazole compounds like UV-328 due to their persistence and potential toxicity in aquatic ecosystems.

Research Insights :
A significant body of research evaluated the effects of UV-328 on freshwater organisms such as Chlamydomonas reinhardtii and Daphnia magna. The findings indicated that while low concentrations did not adversely affect growth or reproduction, higher concentrations led to increased oxidative stress in algae .

OrganismConcentration (µg/L)Observed Effect
C. reinhardtii10Increased ROS production
D. magna10No significant impact

Toxicological Studies

Toxicological evaluations have revealed that while UV-328 is effective as a stabilizer, it poses potential risks to human health and the environment.

Key Findings :
Animal studies have shown that high doses of UV-328 can lead to adverse effects such as liver damage and reproductive toxicity .

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and degrading the underlying material. This mechanism involves:

    Molecular Targets: UV radiation.

    Pathways Involved: Absorption and dissipation of UV energy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-pentyl groups in the target compound confer higher lipophilicity and molecular weight (351.49 g/mol) compared to analogs with tert-butyl (e.g., CAS 84755-44-2, MW 340.44 g/mol) or methyl-phenylethyl groups (e.g., UV-234, MW 447.58 g/mol) . The N-oxide group introduces polarity, which may reduce volatility compared to non-oxidized benzotriazoles like UV-328 .

Table 1: Key Properties of Selected Benzotriazole UV Absorbers

Compound CAS Substituents Molecular Weight (g/mol) Key Features
Target Compound (N-oxide) 94109-79-2 4,6-di-tert-pentyl; N-oxide 351.49 High lipophilicity; moderate polarity
UV-328 25973-55-1 4,6-di-tert-pentyl 351.49 High persistence (PBT/vPvB)
UV-234 70321-86-7 4,6-bis(1-methyl-1-phenylethyl) 447.58 Enhanced thermal stability
CAS 84755-44-2 84755-44-2 4,6-di-tert-butyl 340.44 Lower molecular weight; higher volatility

Environmental and Regulatory Considerations

  • Persistence : UV-328 is classified as a substance of very high concern (SVHC) under REACH due to its persistence (P), bioaccumulation (B), and toxicity (T) . The N-oxide derivative’s environmental fate is less studied, but its increased polarity could enhance biodegradability relative to UV-328 .
  • Regulatory Status: UV-328 is listed under the Stockholm Convention (2023) for global phase-out .

Biological Activity

2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide, commonly referred to as UV-328, is a compound known for its application as an ultraviolet (UV) stabilizer in various industrial products. This article focuses on the biological activity of UV-328, examining its toxicokinetics, metabolic pathways, and potential adverse effects based on diverse research findings.

  • Molecular Formula : C22H29N3O
  • Molecular Weight : 351.49 g/mol
  • CAS Number : 25973-55-1
  • Structure : The compound features a benzotriazole moiety linked to a phenolic structure with tert-pentyl substitutions at the 4th and 6th positions.

Biological Activity Overview

UV-328 exhibits significant biological activity primarily due to its role as a UV absorber. Its effects on biological systems can be categorized into several key areas:

  • Toxicokinetics :
    • Studies indicate that UV-328 has variable absorption and elimination profiles. Following oral administration in animal models, the compound showed low bioavailability, estimated at around 6% for unsubstituted variants and up to 23% for substituted forms at lower doses .
    • The elimination half-life varied significantly among different compounds in its class, ranging from 1.57 to 192 hours .
  • Metabolism :
    • Metabolic studies have shown that UV-328 undergoes oxidation at its alkyl side chains, leading to the formation of hydroxy and oxo metabolites. Maximum blood concentrations of these metabolites were observed between 8 to 10 hours post-exposure .
    • Notably, the compound and its metabolites were found predominantly in urine as conjugated forms, suggesting significant renal processing .
  • Toxicological Effects :
    • Liver and Kidney Toxicity : Chronic exposure studies have indicated that UV-328 can cause fatty liver degeneration and changes in liver weight in animal models . Specific studies reported adverse effects such as normocytic anemia and alterations in kidney weights after prolonged exposure .
    • Skin and Eye Irritation : The compound is classified as a skin and eye irritant, which poses risks during occupational exposure .

Case Studies

Several studies have investigated the biological effects of UV-328:

  • Animal Studies :
    • In a study involving male rats, oral administration of UV-328 at varying doses resulted in significant liver damage markers and changes in hematological parameters . The liver was identified as a primary target organ for toxicity.
  • Human Metabolism Studies :
    • Research focusing on human metabolism revealed that UV-328 metabolites could be detected in blood and urine, indicating systemic absorption and potential long-term health implications for individuals exposed to this chemical through industrial applications .

Data Table: Summary of Biological Effects

Biological ActivityObservationsReference
Toxicokinetics Low oral bioavailability (6%-23%)
Metabolism Oxidation leading to multiple metabolites
Liver Toxicity Fatty liver degeneration noted
Kidney Toxicity Changes in kidney weights
Skin/Irritation Effects Classified as irritant

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue (Parent Compound)Method/Citation
Melting Point80–83°CDifferential Scanning Calorimetry
Log Kow9.3 (estimated)OECD 117 Guideline
Water Solubility<0.1 mg/L (25°C)Shake Flask Method

Basic: Which analytical techniques are most robust for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • Environmental Matrices :
    • LC-MS/MS : Use a C18 column with ESI+ ionization for trace-level detection in soil/sediment. Optimize gradient elution (methanol/water + 0.1% formic acid) .
    • GC-MS : Derivatize with BSTFA for enhanced volatility, but limited by thermal instability of the N-oxide group .
  • Biological Matrices :
    • High-Resolution Orbitrap MS : Quantify metabolites (e.g., hydroxylated derivatives) in plasma/tissue homogenates after solid-phase extraction (SPE) .

Advanced: How can researchers investigate environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Simulate sunlight (e.g., Xenon arc lamp) in aqueous/organic solvents, identifying products via HRMS and isotope labeling to trace reaction intermediates .
  • Microbial Degradation : Use soil microcosms amended with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues .
  • Advanced Oxidation Processes (AOPs) : Evaluate ozonation or Fenton reactions for wastewater treatment, monitoring byproducts (e.g., quinones) with TOF-SIMS .

Note : Contradictions exist in persistence data; some studies classify it as "very persistent" (vP) under REACH , while others note partial degradation in biosolid-amended soils . Resolve discrepancies using standardized OECD 307/308 guidelines .

Advanced: What methodologies are recommended for toxicological assessment in aquatic or mammalian models?

Methodological Answer:

  • In Vitro Assays :
    • CYP450 Inhibition : Screen using human liver microsomes and LC-MS-based metabolite profiling .
    • Endocrine Disruption : Yeast estrogen screen (YES) or ER/AR-CALUX assays to assess receptor binding .
  • In Vivo Studies :
    • Zebrafish Embryotoxicity : Expose embryos (0–120 hpf) to graded concentrations, evaluating teratogenicity via RNA-seq for pathway analysis (e.g., oxidative stress markers) .
    • Rodent Bioaccumulation : Administer ¹⁴C-labeled compound orally, measuring tissue-specific half-lives and biliary excretion .

Advanced: How does this compound interact with polymer matrices, and how can these interactions be optimized for material science applications?

Methodological Answer:

  • Compatibilization Studies : Use DSC to assess miscibility with polyolefins (e.g., PP/PE). Higher tert-pentyl substituents reduce crystallinity, enhancing dispersion .
  • Surface Migration Analysis : Employ ToF-SIMS or AFM to map additive distribution in aged polymer films under thermal/UV stress .
  • Synergistic Effects : Combine with hindered amine light stabilizers (HALS) and evaluate via accelerated weathering (ISO 4892-2) to quantify UV-shielding efficiency .

Advanced: How can conflicting data on environmental persistence and bioaccumulation be resolved?

Methodological Answer:

  • Meta-Analysis : Compile data from OECD 305 (bioaccumulation in fish) and OECD 307 (soil degradation) studies, applying QSAR models to reconcile log Kow vs. observed BCF values .
  • Isotope Tracing : Use ¹³C-labeled compound in microcosms to differentiate abiotic vs. biotic degradation pathways .
  • Interlaboratory Comparisons : Harmonize protocols via the Stockholm Convention POPs Review Committee to reduce variability in half-life measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.